molecular formula C13H10N2 B13141216 3-Methyl-1,7-phenanthroline CAS No. 61351-91-5

3-Methyl-1,7-phenanthroline

Cat. No.: B13141216
CAS No.: 61351-91-5
M. Wt: 194.23 g/mol
InChI Key: KNQUWKKJGBFPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,7-phenanthroline typically involves the condensation of 2-methylquinolin-5-amine with aromatic aldehydes and cyclic β-diketones in the presence of a suitable catalyst . The reaction is carried out in a solvent such as butyl alcohol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced phenanthroline derivatives, and substituted phenanthroline compounds with various functional groups .

Mechanism of Action

The mechanism of action of 3-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can influence various biochemical pathways and molecular targets:

Comparison with Similar Compounds

Uniqueness of 3-Methyl-1,7-phenanthroline:

Properties

CAS No.

61351-91-5

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-methyl-1,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-7-10-4-5-12-11(3-2-6-14-12)13(10)15-8-9/h2-8H,1H3

InChI Key

KNQUWKKJGBFPEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.